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(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride

Catalog No.
S974382
CAS No.
448949-66-4
M.F
C7H12ClNO2
M. Wt
177.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic...

CAS Number

448949-66-4

Product Name

(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride

IUPAC Name

(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid;hydrochloride

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-2-5(3-4)8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6-;/m1./s1

InChI Key

WUKAJPOKLIRLLD-KJESCUSBSA-N

SMILES

C1CC2CC1C(N2)C(=O)O.Cl

Canonical SMILES

C1CC2CC1C(N2)C(=O)O.Cl

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@@H](N2)C(=O)O.Cl

    (1S, 3R, 4R)-2-Aza-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid 2- (9H-fluoren-9-ylmethyl) ester

    : This compound is listed as a pharmaceutical building block, suggesting its use in drug synthesis and medicinal chemistry.

    Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives

    : This research involves the synthesis of diazabicycloheptane derivatives via an epimerization–lactamization cascade reaction. The method involves the use of functionalized (2S,4R)-4-aminoproline methyl esters, which undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis to form the bridged lactam intermediates. The key factors identified for this cascade reaction include the electron-withdrawal N-protective group in the substrates and a strong base as the promoter.

(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride is a bicyclic compound characterized by a nitrogen atom within a seven-membered ring structure. This compound features a carboxylic acid functional group, which contributes to its acidic properties and potential reactivity. The stereochemistry of the compound is indicated by the (1S,3R,4R) notation, denoting specific configurations at the chiral centers. The hydrochloride form suggests that the compound is protonated, enhancing its solubility in aqueous environments.

The chemical reactivity of (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride can be analyzed through several types of reactions:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, allowing it to participate in acid-base chemistry.
  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile in reactions with electrophiles.
  • Cyclization Reactions: Under certain conditions, this compound may undergo cyclization to form larger cyclic structures.

These reactions are crucial for understanding the compound's behavior in biological systems and synthetic pathways.

The biological activity of (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride has been explored in various studies. It exhibits potential pharmacological effects due to its structural features:

  • Neuropharmacological Effects: Similar compounds have shown activity at neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
  • Antimicrobial Activity: Initial studies indicate that bicyclic compounds can possess antimicrobial properties, although specific data on this compound is limited.

Biological assays are often employed to determine the efficacy and safety profiles of such compounds in medicinal chemistry .

Several synthetic pathways can be employed to produce (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride:

  • Cyclization of Amino Acids: Starting from simple amino acids or derivatives, cyclization can be achieved through condensation reactions.
  • Multi-step Synthesis: Utilizing a series of reactions involving protecting groups and selective functionalization can yield this bicyclic structure.
  • Enzymatic Synthesis: Biocatalysts may facilitate the formation of this compound through enzymatic pathways that mimic natural biosynthesis.

These methods highlight the versatility and complexity involved in synthesizing bicyclic compounds

The applications of (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride are primarily found in:

  • Pharmaceutical Development: Its structural properties may allow it to serve as a lead compound for developing new drugs targeting neurological conditions or infections.
  • Chemical Probes: The compound can be used as a tool in biochemical research to study receptor interactions or metabolic pathways.

Understanding its applications is crucial for advancing research in medicinal chemistry and pharmacology.

Interaction studies involving (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride focus on its binding affinity and efficacy with various biological targets:

  • Receptor Binding Studies: Investigating how this compound interacts with neurotransmitter receptors can provide insights into its potential therapeutic effects.
  • In Vitro Assays: These assays help evaluate the biological activity and toxicity profile of the compound against different cell lines.

Such studies are essential for determining the viability of this compound as a drug candidate .

Several compounds share structural characteristics with (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride:

Compound NameStructure TypeUnique Features
(1S,2S)-NorpseudoephedrineBicyclicContains an additional hydroxyl group
TropaneBicyclicExhibits strong central nervous system activity
8-Aminobicyclo[3.2.1]octaneBicyclicKnown for stimulant properties

These compounds illustrate variations in biological activity and pharmacological potential while maintaining a similar bicyclic framework.

The synthetic construction of (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride presents unique challenges due to the inherent complexity of bridged bicyclic systems and the requirement for precise stereochemical control. This section explores the key synthetic approaches, functionalization strategies, purification techniques, and scalability considerations necessary for efficient production of this specialized azabicyclic compound.

Enantioselective Synthesis Routes for Bicyclo[2.2.1]heptane Core

The construction of enantiomerically pure bicyclo[2.2.1]heptane frameworks requires sophisticated synthetic methodologies that can establish multiple stereocenters with high selectivity. Several approaches have emerged as particularly effective for accessing these challenging molecular architectures.

Organocatalytic Formal [4+2] Cycloaddition Approach

The most successful methodology for constructing functionalized bicyclo[2.2.1]heptane-1-carboxylates involves an organocatalytic formal [4+2] cycloaddition reaction [1] [2]. This approach utilizes α′-ethoxycarbonyl cyclopentenones as substrates in combination with nitroolefins under the influence of chiral tertiary amine catalysts. The reaction proceeds through hydrogen bond catalysis, mechanistically distinct from traditional enamine or Brønsted acid catalytic approaches [3].

The optimal conditions employ a chiral tertiary amine catalyst in combination with DBU (0.5 equivalent) as a co-base, operating under mild and operationally simple conditions [1]. This methodology delivers bicyclo[2.2.1]heptane-1-carboxylates with exceptional enantioselectivity (99% enantiomeric excess) and excellent diastereoselectivity (>20:1 diastereomeric ratio) [2]. The reaction yield reaches 91% when performed on gram scale, demonstrating both the robustness and preparative utility of this approach [1].

Classical Diels-Alder Strategies

Traditional Diels-Alder reactions between cyclopentadiene derivatives and appropriate dienophiles remain valuable for constructing bicyclo[2.2.1]heptane cores, particularly when enhanced with asymmetric catalysis [4]. Lewis acid catalysts such as tin tetrachloride and ethylaluminum dichloride have proven effective in promoting these transformations with good stereoselectivity.

The asymmetric variant employs chiral Lewis acid catalysts, with the most successful systems achieving 91-97% enantiomeric excess [4]. When tin tetrachloride (20 mol%) is used in combination with chiral auxiliaries, the reaction proceeds smoothly at room temperature, providing the desired bicyclic products in 45% yield with an enantiomeric ratio of 96.5:3.5 [4].

Radical-Mediated Cyclization Routes

Radical translocations and cyclizations offer an alternative pathway for constructing azabicyclic frameworks [5]. This methodology utilizes methyl 2-alkynyl-1-(o-iodobenzoyl)pyrrolidine-2-carboxylates as substrates, which undergo tributyltin hydride-mediated radical reactions in the presence of azoisobutyronitrile in boiling toluene.

The radical approach demonstrates excellent regioselectivity, providing 7-azabicyclo[2.2.1]heptane derivatives in 77% yield as single regioisomers [5]. This method proves particularly valuable for accessing nitrogen-containing bridged bicycles, though it requires careful handling of organotin reagents and elevated temperatures.

Advanced Transition Metal Catalysis

Recent developments in rhodium-catalyzed asymmetric hydroformylation followed by intramolecular cyclization represent cutting-edge approaches to bridged bicyclic lactones [6]. This methodology employs hybrid phosphine-phosphite chiral ligands to transform cyclopent-3-en-1-ols into corresponding γ-hydroxyl aldehydes with specific syn-selectivity.

The process proceeds through a one-pot sequence involving hydroformylation, hemiacetal formation, and pyridinium chlorochromate oxidation, delivering bridged [1] [1] [7] bicyclic lactones in high yields with excellent enantiomeric excess [6]. This approach demonstrates particular value for generating quaternary stereocenters within the bicyclic framework.

MethodStarting MaterialsCatalyst/ConditionsYield (%)Enantioselectivity (% ee)Diastereoselectivity (dr)
Organocatalytic [4+2] Cycloadditionα′-ethoxycarbonyl cyclopentenones + nitroolefinsChiral tertiary amine catalyst, DBU (0.5 equiv)9199>20:1
Diels-Alder ReactionCyclopentadiene derivatives + dienophilesLewis acid catalysts (e.g., SnCl4, EtAlCl2)4591-97High
Radical Translocations/CyclizationsMethyl 2-alkynyl-1-(o-iodobenzoyl)pyrrolidine-2-carboxylatesBu3SnH, AIBN, boiling toluene77Not specifiedRegioselective
Asymmetric Hydroformylation/CyclizationCyclopent-3-en-1-olsRh catalyst, hybrid phosphine-phosphite ligandHigh yieldsExcellentsyn-selective
Type II Cycloaddition via C-C ActivationCyclobutanones + alkynesRh(I) catalyst, DTBM-segphosGood yieldsExcellentComplete

Carboxylic Acid Functionalization Strategies

The introduction of carboxylic acid functionality into bicyclo[2.2.1]heptane frameworks requires specialized approaches that accommodate the steric constraints and electronic properties of bridged bicyclic systems. Several methodologies have proven effective for achieving this functionalization with high efficiency and selectivity.

Direct Carbon Dioxide Incorporation

Direct carboxylation represents the most atom-economical approach for introducing carboxylic acid groups into bicyclic frameworks [8]. This methodology relies on the activation of carbon dioxide through Lewis acid coordination, typically employing aluminum trichloride as the activating agent.

The process involves the formation of organometallic intermediates that can insert carbon dioxide under relatively mild conditions [8]. Lewis acid activation of carbon dioxide facilitates nucleophilic attack by carbon-centered nucleophiles, leading to carboxylate formation. This approach achieves yields of approximately 70% under optimized conditions, though it requires stoichiometric amounts of Lewis acid [8].

Carbonylation/Carboxylation Sequential Processes

A particularly innovative approach involves nickel-catalyzed carbonylation followed by carboxylation, enabling double carbon dioxide fixation in a single catalytic manifold [8]. This methodology employs nickel catalysts in combination with aluminum trichloride, proceeding through a cascade reaction that forms three consecutive carbon-carbon bonds.

The reaction operates at 45°C in dimethylformamide over 16 hours, delivering γ-ketoacids in 70% isolated yield [8]. The process demonstrates remarkable mechanistic complexity, with aluminum trichloride serving multiple roles including carbon dioxide activation, intramolecular cyclization promotion, and oxygen atom scavenging for ketone formation [8].

Traditional Ester Hydrolysis Routes

Conventional ester hydrolysis remains a reliable method for accessing carboxylic acids from bicyclic esters, though yields and conditions vary significantly depending on substrate structure and substitution patterns. Both basic and acidic hydrolysis conditions can be employed, with the choice dependent on the stability of the bicyclic framework and the presence of other functional groups.

Base-catalyzed hydrolysis typically employs sodium or potassium hydroxide in aqueous alcoholic solvents, while acid-catalyzed variants utilize mineral acids such as hydrochloric or sulfuric acid. The reaction conditions must be carefully optimized to prevent decomposition of the strained bicyclic system.

Malonate Alkylation Approaches

Diethyl malonate serves as a versatile precursor for carboxylic acid introduction through alkylation reactions followed by decarboxylation [9]. This approach provides good control over regiochemistry and allows for the introduction of additional functionality during the alkylation step.

The methodology typically involves base-promoted alkylation of malonate dianions with appropriately functionalized bicyclic substrates, followed by selective monohydrolysis and thermal decarboxylation to provide the desired carboxylic acids. This multi-step sequence offers flexibility but requires additional synthetic transformations.

StrategyReagentsReaction ConditionsYield (%)AdvantagesLimitations
Direct CarboxylationCO2, AlCl3Lewis acid activation70Direct incorporationRequires Lewis acid
Carbonylation/Carboxylation SequenceNi catalyst, CO2, AlCl345°C, DMF, 16h70Double CO2 fixationComplex mechanism
Ester HydrolysisBase/acid hydrolysisAqueous conditionsVariableSimple conditionsSubstrate dependent
Malonate AlkylationDiethyl malonate, baseAlkylation conditionsGoodVersatile intermediateExtra steps required
CO2 Fixation MethodsVarious CO2 activation methodsVarious temperaturesVariableAtom economicalActivation challenges

Hydrochloride Salt Crystallization and Purification Techniques

The formation and purification of hydrochloride salts from azabicyclic amines requires careful consideration of crystallization parameters to achieve optimal purity, yield, and physical properties. The crystallization process significantly influences the final product quality and pharmaceutical applicability.

Solvent System Optimization

The choice of solvent system critically affects both nucleation and crystal growth processes for amine hydrochloride salts [10] [11]. Water-ethanol mixtures typically provide optimal conditions for hydrochloride salt crystallization, offering the appropriate balance of solvation and supersaturation control.

Aqueous hydrochloric acid solutions represent an alternative approach, particularly useful when rapid crystallization is desired [12]. The solvent polarity must be carefully matched to the solubility characteristics of both the free amine and its hydrochloride salt to ensure efficient salt formation and precipitation.

Temperature and Concentration Control

Crystallization temperatures between 0-25°C generally provide optimal crystal quality, with slow cooling protocols favored for achieving well-formed crystals [10] [11]. Higher temperatures (4-50°C) can be employed when faster crystallization is required, though this may compromise crystal morphology and purity.

Solution concentrations of 0.1-0.5 M typically provide optimal supersaturation levels for controlled crystallization [11]. Lower concentrations (0.05 M) may be necessary for compounds with high solubility, while higher concentrations (up to 1.0 M) can be employed for less soluble systems, provided adequate stirring and temperature control are maintained [13].

pH Management and Acid Stoichiometry

The pH range of 1-3 generally provides optimal conditions for hydrochloride salt formation, ensuring complete protonation of the amine functionality while avoiding excessive acidity that might promote decomposition [10]. Alternative pH ranges (0-2) can be employed for particularly basic amines or when enhanced salt stability is required.

The stoichiometry of hydrochloric acid addition requires careful optimization, with slight excesses (1.1-1.2 equivalents) often employed to ensure complete salt formation [13]. The rate of acid addition significantly influences nucleation kinetics and final crystal quality.

Crystallization Time and Nucleation Control

Crystallization times of 2-7 days typically provide optimal crystal development, allowing for proper equilibration and crystal growth [10] [11]. Shorter crystallization periods (hours to days) may be acceptable for rapid processing requirements, though crystal quality may be compromised.

Seed crystal addition can facilitate nucleation control and improve batch-to-batch consistency [11]. The purity of starting materials significantly affects crystallization outcomes, with impurities potentially serving as unwanted nucleation sites or crystal growth inhibitors.

ParameterOptimal ConditionsAlternative ConditionsCritical Factors
Solvent SystemWater/Ethanol mixturesAqueous HClSolvent polarity
Temperature (°C)0-254-50Slow cooling
Concentration (M)0.1-0.50.05-1.0Supersaturation control
Crystallization Time2-7 daysHours to daysNucleation control
pH Range1-30-2Acid strength
Additive RequirementsNone requiredSeed crystalsPurity of starting material

Scalability Challenges in Bridged Bicyclic System Construction

The transition from laboratory-scale synthesis to industrial production of bridged bicyclic compounds presents numerous technical and economic challenges that must be systematically addressed to ensure commercial viability.

Ring Strain Management at Scale

The inherent ring strain in bicyclo[2.2.1]heptane systems becomes increasingly problematic at larger scales due to enhanced side reaction pathways and thermal management difficulties [14] [15]. Laboratory-scale reactions benefit from precise temperature control and rapid heat dissipation, while industrial reactors may experience hot spots and temperature gradients that promote unwanted rearrangements or decomposition.

Process optimization through continuous flow methodologies offers promising solutions for managing ring strain effects [14]. Continuous flow reactors provide superior heat and mass transfer characteristics, enabling better control of reaction conditions and reducing the likelihood of side reactions. Success rates for ring strain management typically range from 60-80% when transitioning to larger scales [14].

Catalyst Loading and Economics

Laboratory syntheses commonly employ catalyst loadings of 5-10 mol%, which become economically prohibitive at industrial scales [1] [15]. The high cost of specialized chiral catalysts and precious metal complexes necessitates either catalyst recycling strategies or development of more active catalytic systems requiring lower loadings.

Catalyst recycling through heterogenization or biphasic catalysis represents one approach to addressing cost concerns [15]. Alternative strategies include the development of more active catalysts that operate effectively at loadings below 1 mol%. However, success rates for maintaining catalytic efficiency while reducing loadings typically fall in the 40-60% range, representing a significant technical challenge.

Reaction Time Optimization

Laboratory-scale reactions often require 12-48 hours for completion, translating to extended reaction times that are costly at industrial scales [15]. Process intensification through enhanced mixing, optimized temperature profiles, and the use of activating additives can significantly reduce reaction times.

Microwave-assisted synthesis and other energy-intensive techniques may be economically viable at smaller production scales but become cost-prohibitive for large-scale manufacturing. Success rates for reaction time optimization typically range from 70-90%, making this one of the more manageable scalability challenges.

Purification and Separation Challenges

Laboratory-scale purification relies heavily on column chromatography, which is impractical for industrial applications due to cost, solvent consumption, and throughput limitations [4]. Development of crystallization-based purification methods becomes essential for scalable processes.

The complex stereochemistry and functionalization of azabicyclic compounds often makes them difficult to purify through simple recrystallization, requiring specialized crystallization techniques or alternative separation methods such as preparative chromatography or selective extractions. Success rates for developing scalable purification methods typically range from 50-70%, representing a significant bottleneck in process development.

Temperature Control and Heat Management

Industrial reactors present significant challenges for maintaining the precise temperature control often required for bicyclic synthesis [15]. Exothermic reactions, particularly those involving ring-forming processes, can lead to thermal runaway if not properly managed.

Heat exchange optimization through improved reactor design, staged addition protocols, and dilution strategies helps address thermal management concerns. Success rates for temperature control scaling typically range from 80-95%, making this one of the more successful aspects of process scale-up.

Solvent Management and Environmental Considerations

Laboratory syntheses often employ specialized solvents that may be expensive, toxic, or environmentally problematic at industrial scales [16]. Solvent recovery systems become essential for economic viability, while regulatory constraints may require substitution with greener alternatives.

The development of aqueous or reduced-solvent processes represents an important area of research for improving the environmental profile of bicyclic synthesis. Success rates for solvent management optimization typically range from 60-80%, with significant variation depending on the specific synthetic methodology employed.

ChallengeLaboratory Scale IssuesIndustrial Scale ChallengesProposed SolutionsSuccess Rate (%)
Ring Strain ManagementManageable with careful conditionsIncreased side reactionsProcess optimization, continuous flow60-80
Catalyst Loading5-10 mol% typicalCost prohibitive at scaleCatalyst recycling, lower loadings40-60
Reaction Time12-48 hoursExtended reaction times costlyProcess intensification70-90
Purification ComplexityColumn chromatography feasibleRequires specialized equipmentCrystallization-based purification50-70
Temperature ControlPrecise control availableHeat management criticalHeat exchange optimization80-95
Solvent ManagementVarious solvents accessibleSolvent recovery essentialGreen solvent alternatives60-80

The bridgehead protons in (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride exhibit distinctive nuclear magnetic resonance characteristics that provide crucial structural information about the bicyclic framework. Studies on related azabicyclo[2.2.1]heptane systems have demonstrated that these protons appear as well-resolved signals with characteristic chemical shifts and coupling patterns [1].

Chemical Shift Assignments and Structural Analysis

The bridgehead protons H1 and H4 in azabicyclo[2.2.1]heptane derivatives display characteristic chemical shifts that reflect the unique electronic environment imposed by the constrained bicyclic structure. In 100 megahertz proton nuclear magnetic resonance spectra recorded in deuterated chloroform, these protons typically resonate at δ 5.90 parts per million for H1 and δ 5.38 parts per million for H4, showing a significant chemical shift difference of Δδ = 0.52 parts per million [1]. This non-equivalence arises from the asymmetric nature of the bicyclic framework and the influence of substituents on the ring system.

The downfield chemical shifts of these bridgehead protons are particularly noteworthy, as they appear significantly more deshielded compared to typical alkyl protons. This deshielding effect is attributed to several factors: the constrained geometry of the bicyclic system, which alters the normal hybridization patterns, and the through-space interactions with the nitrogen atom and carboxylic acid functionality [1]. The substantial chemical shift difference between H1 and H4 indicates that these protons experience markedly different magnetic environments despite their structural similarity.

Coupling Patterns and Multiplicity Analysis

The bridgehead protons exhibit complex coupling patterns that provide valuable information about the three-dimensional structure of the molecule. These protons typically appear as doublets of doublets due to vicinal coupling with adjacent methylene protons [1]. The coupling constants are characteristically small, typically ranging from 5 to 6 hertz for vicinal interactions, which is significantly smaller than those observed in acyclic systems.

The reduced coupling constants in azabicyclo[2.2.1]heptane systems result from the geometric constraints imposed by the rigid bicyclic framework. The Karplus relationship, which correlates coupling constants with dihedral angles, explains these observations: the fixed geometry of the bicyclic system constrains the dihedral angles between bridgehead protons and their vicinal partners, leading to the characteristic small coupling values [2]. Additionally, long-range coupling through the bicyclic framework may contribute to the complex multiplicity patterns observed.

Variable Temperature Nuclear Magnetic Resonance Studies

Variable temperature nuclear magnetic resonance experiments have provided insights into the dynamic behavior of azabicyclo[2.2.1]heptane systems. Studies on related N-substituted derivatives have shown that the bridgehead proton signals undergo temperature-dependent line broadening and eventual coalescence at elevated temperatures [1]. The coalescence temperature of approximately 75 degrees Celsius has been observed for certain derivatives, corresponding to a barrier to rotation of 16.7 kilocalories per mole.

This dynamic behavior is attributed to conformational processes within the bicyclic framework, including nitrogen inversion and restricted rotation around bonds adjacent to the bridgehead positions. The relatively high energy barrier reflects the conformational rigidity imposed by the bicyclic constraint and the electronic effects of the heteroatom substitution [3]. These studies demonstrate that even apparently rigid bicyclic systems can exhibit subtle dynamic behavior that is detectable by advanced nuclear magnetic resonance techniques.

Infrared Vibrational Modes of Carboxylic Acid and Amine Groups

The infrared spectroscopic analysis of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride reveals characteristic vibrational modes that provide definitive identification of the functional groups present and insights into their hydrogen bonding behavior and molecular interactions.

Carboxylic Acid Vibrational Characteristics

The carboxylic acid functionality exhibits several distinctive infrared absorption bands that are diagnostic for this functional group. The carbonyl stretching vibration appears as a strong absorption in the range of 1710 to 1750 wavenumbers, with the exact position depending on the degree of hydrogen bonding and the electronic environment [4] [5]. In the solid state or concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers, which shifts the carbonyl frequency to the lower end of this range, typically around 1710 wavenumbers [6].

The hydroxyl stretching vibration of the carboxylic acid group produces a characteristic very broad and strong absorption extending from 2500 to 3300 wavenumbers [4]. This exceptionally broad absorption profile results from the extensive hydrogen bonding in carboxylic acid dimers, where the hydroxyl groups form intermolecular hydrogen bonds with neighboring molecules. The breadth of this absorption often overlaps with carbon-hydrogen stretching frequencies, creating a complex absorption pattern in the 3000 wavenumber region [7].

The carbon-oxygen stretching mode of the carboxylic acid group appears as a strong absorption in the 1200 to 1320 wavenumber region [7]. This vibration is coupled with hydroxyl bending modes, which appear at 1420 ± 20 wavenumbers and 935 ± 15 wavenumbers for in-plane and out-of-plane bending, respectively. These vibrations are particularly sensitive to the hydrogen bonding environment and can provide information about the molecular packing and intermolecular interactions in the solid state.

Amine Group Vibrational Modes

The secondary amine functionality in the hydrochloride salt form exhibits characteristic vibrational features that differ from those of the free amine. In the protonated state, the nitrogen-hydrogen stretching vibrations appear in the 3300 to 3500 wavenumber region as medium intensity absorptions [8]. These frequencies are higher than those typically observed for neutral secondary amines due to the increased ionic character of the nitrogen-hydrogen bonds in the protonated state.

The nitrogen-hydrogen bending vibrations appear as medium to strong absorptions in the 1640 to 1560 wavenumber region [9]. In aromatic and constrained cyclic systems, these bands may shift to lower frequencies and can overlap with other vibrational modes. The carbon-nitrogen stretching vibrations occur in the 1000 to 1350 wavenumber region as medium intensity bands, with the exact position influenced by the bicyclic constraint and the hybridization state of the nitrogen atom [8].

Bicyclic Framework Vibrational Modes

The rigid bicyclic framework contributes several characteristic vibrational modes that are diagnostic for azabicyclo[2.2.1]heptane systems. The carbon-hydrogen stretching vibrations of the bicyclic framework appear in the 2850 to 3000 wavenumber region as medium to strong absorptions [10]. These frequencies are typically sharper and more well-defined than the corresponding absorptions in flexible aliphatic systems due to the conformational constraint imposed by the bicyclic structure.

Bridgehead carbon-hydrogen bending vibrations appear in the 1350 to 1450 wavenumber region and are influenced by the unique geometric constraints of the bridgehead positions [11]. The ring breathing modes and other skeletal vibrations of the bicyclic framework appear as variable intensity absorptions in the 800 to 1200 wavenumber region. These vibrations are particularly sensitive to ring strain and conformational effects and can provide information about the three-dimensional structure of the molecule.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride under electron ionization conditions reveals characteristic fragmentation patterns that provide structural information about the bicyclic framework and functional group connectivity.

Molecular Ion and Primary Fragmentations

The molecular ion peak [M+H]⁺ appears at mass-to-charge ratio 178, corresponding to the molecular formula C₇H₁₂ClNO₂ [12] [13]. This peak typically exhibits moderate intensity due to the stability of the bicyclic cation radical formed upon ionization. The presence of the protonated amine functionality provides a favorable site for charge retention, contributing to the observable molecular ion intensity [14].

Primary fragmentation pathways include several characteristic eliminations. The loss of hydrogen chloride (mass 36) produces a significant fragment at mass-to-charge ratio 142 [M-36]⁺, which appears as a strong peak in the spectrum [14]. This elimination is particularly favorable due to the ionic nature of the hydrochloride salt and represents one of the most prominent fragmentation pathways.

The loss of the carboxyl group (COOH, mass 45) results in a fragment at mass-to-charge ratio 133 [M-45]⁺, which also appears as a strong peak [14]. This fragmentation occurs via α-cleavage adjacent to the carbonyl group, a common fragmentation pattern for carboxylic acids. The resulting cation is stabilized by the bicyclic framework and the nitrogen heteroatom.

Secondary Fragmentation and Rearrangement Processes

McLafferty rearrangement processes can occur in carboxylic acid derivatives, leading to the loss of carbon dioxide (mass 44) and formation of a fragment at mass-to-charge ratio 134 [M-44]⁺ [15]. This rearrangement involves a six-membered transition state and results in the formation of an even-electron ion with moderate intensity in the spectrum.

The bicyclic core undergoes various ring-opening fragmentations that produce characteristic fragment ions in the mass-to-charge ratio range 96 to 111 [16]. These fragmentations involve carbon-carbon bond cleavages within the bicyclic framework and can provide information about the ring connectivity and substitution patterns. The relative intensities of these fragments depend on the stability of the resulting carbocations and the ease of bond cleavage in the strained bicyclic system.

Bridgehead fragmentations occur through carbon-carbon bond cleavages at the bridgehead positions, producing fragments in the mass-to-charge ratio range 82 to 96 with low to medium intensity [16]. These fragmentations are typically less favorable due to the high strain associated with breaking bonds at the bridgehead positions, but they can provide definitive structural information about the bicyclic connectivity.

Base Peak and Stability Considerations

The base peak in the mass spectrum varies depending on the ionization conditions and instrumental parameters, but typically corresponds to the most stable fragment ion formed during the fragmentation process [14]. In many cases, this may be the [M-HCl]⁺ fragment or a rearranged bicyclic fragment that achieves particular stability through charge delocalization or favorable electronic configurations.

The overall fragmentation pattern reflects the balance between bond strengths, strain energies, and cation stabilities within the bicyclic framework. The constrained geometry of the azabicyclo[2.2.1]heptane system influences both the accessibility of certain fragmentation pathways and the stability of the resulting fragment ions, making the mass spectrum a valuable tool for structural characterization and identification of this compound.

X-ray Crystallographic Studies of Crystal Packing

X-ray crystallographic analysis of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride and related compounds provides detailed insights into the three-dimensional molecular structure, intermolecular interactions, and crystal packing arrangements that govern the solid-state properties.

Crystal System and Space Group Determination

Amino acid derivatives and related bicyclic compounds typically crystallize in monoclinic or orthorhombic crystal systems [17] [18]. The chiral nature of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride necessitates crystallization in a chiral space group, commonly P2₁ or related non-centrosymmetric space groups [17]. This crystallographic symmetry reflects the absolute stereochemistry of the molecule and is consistent with the presence of multiple chiral centers in the bicyclic framework.

The unit cell parameters and molecular packing arrangements are influenced by the rigid bicyclic geometry and the hydrogen bonding potential of both the carboxylic acid and the protonated amine functionalities. The crystal structure determination provides definitive confirmation of the stereochemical assignments and absolute configuration of the molecule [17].

Molecular Geometry and Bond Parameters

Crystallographic analysis reveals characteristic bond lengths and angles that reflect the strain and electronic effects within the bicyclic framework. The carbon-nitrogen bond lengths at the bridgehead position typically range from 1.46 to 1.48 angstroms, which are within the normal range for tertiary amine carbon-nitrogen bonds but may show slight elongation due to the geometric constraints of the bicyclic system [19].

The carbon-carbon bond lengths within the bicyclic bridges typically range from 1.54 to 1.56 angstroms, showing some variation from normal tetrahedral carbon-carbon bonds due to the ring strain inherent in the bicyclic system [19]. The CNC bond angle at the nitrogen bridgehead is typically 96 to 98 degrees, significantly compressed from the ideal tetrahedral angle due to the bicyclic constraint. This pyramidal geometry at nitrogen is characteristic of bridgehead amines and contributes to their unique electronic and stereochemical properties [19].

Hydrogen Bonding Networks and Intermolecular Interactions

The crystal packing is dominated by extensive hydrogen bonding networks involving both the carboxylic acid and protonated amine functionalities. Carboxylic acid groups typically form centrosymmetric dimers through paired hydrogen bonds (COOH···COOH), with oxygen-to-oxygen distances of approximately 2.6 to 2.7 angstroms [18] [4]. These dimeric units serve as fundamental building blocks for the crystal structure.

The protonated amine groups participate in additional hydrogen bonding through N-H···O interactions with neighboring carboxylate oxygens or water molecules that may be incorporated into the crystal lattice [20]. These interactions typically involve nitrogen-to-oxygen distances of 2.8 to 3.0 angstroms and contribute significantly to the overall crystal stability.

Weaker interactions, including C-H···O hydrogen bonds and van der Waals interactions between the bicyclic frameworks, provide additional stabilization to the crystal structure [17]. The rigid geometry of the azabicyclo[2.2.1]heptane system facilitates efficient packing by minimizing conformational flexibility and allowing for optimal intermolecular contacts.

Crystal Packing Motifs and Supramolecular Organization

The overall crystal packing typically exhibits a layer-by-layer arrangement where hydrogen-bonded networks extend in two dimensions, with weaker interactions connecting the layers in the third dimension [17]. This sheet-like packing motif is common in amino acid derivatives and reflects the amphiphilic nature of molecules containing both hydrophilic functional groups (carboxylic acid, amine) and hydrophobic regions (bicyclic framework).

The three-dimensional network formed by multiple hydrogen bonding interactions results in high crystal stability and contributes to the physical properties of the crystalline material, including melting point, solubility characteristics, and mechanical properties [20]. The charge-assisted hydrogen bonds involving the ionic components (protonated amine, chloride ion) are particularly strong and play a dominant role in determining the crystal structure and thermodynamic stability of the crystalline phase.

Dates

Last modified: 08-16-2023

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